2,3-Dichloro-1-propene

Beschreibung

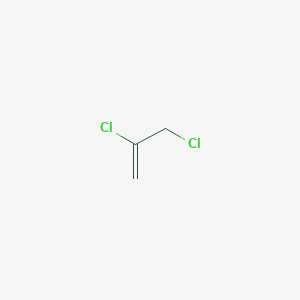

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2/c1-3(5)2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALCMQXTWHPRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2 | |

| Record name | 2,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025012 | |

| Record name | 2,3-Dichloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dichloropropene is a colorless to yellow liquid with an odor of chloroform. Sinks in water. Produces irritating vapor. (USCG, 1999), Straw-colored liquid with odor like chloroform; [HSDB] | |

| Record name | 2,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

201 °F at 760 mmHg (NTP, 1992), 94 °C @ 760 mm Hg | |

| Record name | 2,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

50 °F (NTP, 1992), 15 °C, 59 °F (15 °C) (Tag Closed Cup) | |

| Record name | 2,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Miscible in ethanol; soluble in ethyl ether, benzene, Soluble in chloroform, In water, 21,500 mg/l @ 25 °C | |

| Record name | 2,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.211 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.211 @ 20 °C/4 °C | |

| Record name | 2,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.8 (air= 1) | |

| Record name | 2,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

53 mmHg at 68 °F (NTP, 1992), 61.2 [mmHg], 61.2 mm Hg @ 25 °C | |

| Record name | 2,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Straw-colored liquid, Colorless to yellow | |

CAS No. |

78-88-6 | |

| Record name | 2,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloropropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLORO-1-PROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/370TNK5I41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °F (NTP, 1992), 10 °C | |

| Record name | 2,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Nomenclature and Chemical Identification of 2,3 Dichloro 1 Propene

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to these rules, the official IUPAC name for this compound is 2,3-dichloroprop-1-ene . nih.govfishersci.cathermofisher.com This name precisely describes the molecule's structure: a three-carbon chain ("prop") with a double bond starting at the first carbon ("-1-ene") and chlorine atoms attached to the second and third carbons ("2,3-dichloro").

Other Synonyms and Common Names

Beyond its systematic IUPAC name, 2,3-Dichloro-1-propene is known by several other names. nih.gov These synonyms are frequently encountered in commercial and historical literature. Common synonyms include:

2-Chloroallyl chloride nih.govcymitquimica.comnist.gov

2,3-Dichloropropylene nih.govcymitquimica.comnist.gov

1,2-Dichloro-2-propene nih.govfishersci.canist.gov

2,3-Dichloropropene nih.govcymitquimica.comnist.gov

These names, while less systematic, are important to recognize as they refer to the same chemical entity.

Chemical Abstracts Service (CAS) Registry Number

The CAS Registry Number is a unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance. For this compound, the CAS Registry Number is 78-88-6 . nih.govfishersci.cacymitquimica.comnist.govlabproinc.comchemsrc.comtcichemicals.comsigmaaldrich.comtcichemicals.comchemspider.com This number is a definitive identifier used globally in databases, chemical inventories, and regulatory frameworks.

Molecular Formula

The molecular formula for this compound is C₃H₄Cl₂ . nih.govfishersci.cacymitquimica.comchemsrc.comtcichemicals.comuni.lu This formula indicates that each molecule of the compound contains three carbon atoms, four hydrogen atoms, and two chlorine atoms.

InChI and InChIKey Identifiers

The IUPAC International Chemical Identifier (InChI) and its hashed version, the InChIKey, are non-proprietary identifiers that provide a standard way to encode molecular structures.

InChI : The InChI for this compound is InChI=1S/C3H4Cl2/c1-3(5)2-4/h1-2H2 . nih.govnist.govsigmaaldrich.com This string represents the layered structure of the molecule, including its atoms, connectivity, and stereochemistry.

InChIKey : The InChIKey is FALCMQXTWHPRIH-UHFFFAOYSA-N . nih.govfishersci.cathermofisher.comnist.govsigmaaldrich.com This fixed-length code is derived from the InChI and is particularly useful for web searches and database indexing.

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. The SMILES notation for this compound is C=C(CCl)Cl . nih.govfishersci.cathermofisher.com This notation represents the double bond and the connectivity of the chlorine atoms to the propylene (B89431) backbone.

Interactive Data Table: Chemical Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | 2,3-dichloroprop-1-ene nih.govfishersci.cathermofisher.com |

| CAS Registry Number | 78-88-6 nih.govfishersci.cacymitquimica.comnist.govlabproinc.comchemsrc.comtcichemicals.comsigmaaldrich.comtcichemicals.comchemspider.com |

| Molecular Formula | C₃H₄Cl₂ nih.govfishersci.cacymitquimica.comchemsrc.comtcichemicals.comuni.lu |

| InChI | InChI=1S/C3H4Cl2/c1-3(5)2-4/h1-2H2 nih.govnist.govsigmaaldrich.com |

| InChIKey | FALCMQXTWHPRIH-UHFFFAOYSA-N nih.govfishersci.cathermofisher.comnist.govsigmaaldrich.com |

| SMILES | C=C(CCl)Cl nih.govfishersci.cathermofisher.com |

Synthesis and Reaction Mechanisms of 2,3 Dichloro 1 Propene

Industrial Synthesis Routes and By-products

The industrial production of 2,3-Dichloro-1-propene is primarily centered on the chemical modification of chlorinated propanes, often utilizing by-products from other large-scale chemical manufacturing processes.

A principal industrial method for synthesizing this compound involves the dehydrochlorination of 1,2,3-Trichloropropane (B165214) (TCP). cdc.govresearchgate.net This process is recognized as a promising way to utilize chemical waste streams, particularly from epichlorohydrin (B41342) production. researchgate.net

The core of this synthetic route is the reaction of 1,2,3-Trichloropropane with a strong base. google.com Aqueous solutions of caustic soda (sodium hydroxide) or potassium hydroxide (B78521) are employed to induce an elimination reaction, removing a molecule of hydrogen chloride (HCl) from the TCP backbone to form the double bond in this compound. researchgate.netgoogle.comorgsyn.org An optimized process involves reacting TCP with a dilute aqueous solution of sodium hydroxide at approximately 50°C, which can achieve yields as high as 88%. researchgate.net The concentration of the alkaline solution is a key parameter, with concentrations between 10% and 40% being preferable. google.com

To enhance the efficiency and industrial viability of the dehydrochlorination of TCP, phase-transfer catalysts are utilized. researchgate.net Benzyltriethylammonium chloride is an effective and inexpensive catalyst for this two-phase reaction (aqueous and organic). google.com As a phase-transfer catalyst, it facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase where the reaction with TCP occurs, significantly improving reaction rates. chemicalbook.com The amount of catalyst used is typically between 0.1 and 3.0 mol% relative to the pure 1,2,3-Trichloropropane content. google.com This catalytic approach avoids the high temperatures and expensive catalysts required by some alternative methods. google.com

| Parameter | Condition | Source |

| Starting Material | 1,2,3-Trichloropropane (65-80% purity) | google.com |

| Reagent | Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | google.com |

| Catalyst | Benzyltriethylammonium chloride | google.com |

| Catalyst Loading | 0.1–3.0 mol% (relative to TCP) | google.com |

| Reaction Temperature | 0°C to 20°C | google.com |

| Yield | Up to 90-92% (of this compound) | jlu.edu.cn |

| Purity (Post-rectification) | >98% | google.com |

This table presents typical conditions for the catalyzed synthesis of this compound from 1,2,3-Trichloropropane.

Industrially, the 1,2,3-Trichloropropane used as the raw material for this synthesis is often a by-product generated during the manufacture of epichlorohydrin. researchgate.netgoogle.com Historically, this TCP-containing waste stream was often disposed of by incineration. google.com Therefore, its use as a feedstock for producing this compound represents an important method of waste valorization. researchgate.net This process can directly utilize the crude by-product, which typically has a TCP purity of 65-80% and contains various other halogenated compounds, making it an economically and environmentally advantageous route. google.com

Besides the dehydrochlorination of TCP, this compound can be formed through other chemical processes. It is generated as a by-product during the high-temperature chlorination of propylene (B89431), a key step in the synthesis of allyl chloride. cdc.govnih.gov Another documented method is the chlorination of 2-chloro-1-propene. cdc.gov

Synthesis from 1,2,3-Trichloropropane (TCP)

Catalysis with benzyltriethylammonium chloride

Chemical Reactivity and Transformation Mechanisms

The presence of a double bond and two chlorine atoms makes this compound a versatile reagent in organic synthesis.

The reactivity of this compound allows for its use in various chemical transformations:

Copolymerization: It can be copolymerized with monomers such as vinyl chloride, methyl methacrylate (B99206), and styrene (B11656). researchgate.net Its reactivity is highest with the styrene radical. researchgate.net The resulting copolymers can be further modified by substituting the chlorine atoms. researchgate.net

Cycloaddition: It participates in cycloaddition reactions with nitrile oxides to regioselectively form 3-substituted 5-(chloromethyl)isoxazoles. researchgate.netresearchgate.net In this one-pot synthesis, this compound can serve as both a reactant and the solvent. researchgate.netresearchgate.net

Nucleophilic Substitution: The compound reacts with various nucleophiles. For instance, it reacts with dibenzyldisulfide and -diselenide in a hydrazine (B178648) hydrate-KOH system. researchgate.net It also reacts with selenium and potassium hydroxide to form organoselenium compounds, a transformation that may involve the migration of a selenium atom along the propene chain via a seleniranium intermediate. researchgate.net

Hydrolysis and Further Reactions: Under certain conditions, this compound can be transformed into other useful intermediates. Reaction of TCP with a boiling saturated solution of sodium carbonate or potassium carbonate yields 2-chloroprop-2-en-1-ol with high efficiency. researchgate.net This alcohol can then be dehydrochlorinated using a potassium hydroxide solution to produce prop-2-yn-1-ol. researchgate.net The hydrolysis of this compound can also lead to the formation of 2-chloroallyl alcohol. nih.gov

| Reaction Type | Reactants | Product(s) | Source |

| Copolymerization | Styrene, Methyl methacrylate, Vinyl chloride | Copolymers | researchgate.net |

| Cycloaddition | Aldoximes (Nitrile oxides) | 3-substituted 5-chloromethylisoxazoles | researchgate.netresearchgate.net |

| Nucleophilic Substitution | Selenium, Hydrazine hydrate-KOH | 1,2-bis((5-methylselenophen-3-yl)methyl)diselane | researchgate.net |

| Hydrolysis | Saturated Na₂CO₃ or K₂CO₃ (from TCP) | 2-Chloroprop-2-en-1-ol | researchgate.net |

| Dehydrochlorination | 2-Chloroprop-2-en-1-ol, KOH solution | Prop-2-yn-1-ol | researchgate.net |

This table summarizes key chemical transformations involving this compound and its direct precursors.

Reactions with Chalcogen-Containing Compounds

The reactivity of this compound with compounds containing chalcogens (elements from Group 16 of the periodic table, such as sulfur and selenium) is characterized by intricate, multi-step processes known as domino reactions. These reactions are of significant interest as they allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation.

The reaction of this compound with dibenzyldisulfide and dibenzyldiselenide in a hydrazine hydrate-potassium hydroxide (KOH) system proceeds through a domino mechanism. researchgate.net This sequence involves several distinct chemical transformations that occur consecutively in one pot.

The domino reaction is initiated by a nucleophilic substitution, where the chalcogen attacks the sp³-hybridized carbon atom of this compound, displacing the allylic chlorine atom. researchgate.net This is followed by dehydrochlorination, which involves the removal of a hydrogen atom and the chlorine atom from the sp²-hybridized carbon, facilitated by the basic medium. researchgate.net The subsequent step is an allene-acetylene rearrangement, converting the resulting allene (B1206475) intermediate into a more stable alkyne. researchgate.net The reaction cascade concludes with a nucleophilic addition of another chalcogenide reagent to the newly formed triple bond. researchgate.net

This multi-step process allows for the selective synthesis of various products. For instance, the reaction with diphenyl disulfide at 30–35°C yields 2-chloro-3-phenylsulfanylprop-1-ene, 1-phenylsulfanylpropadiene, and 1-phenylsulfanylprop-1-yne. researchgate.net By elevating the temperature to 60°C, the reaction can proceed further to form (Z)-1,2-bis(phenylsulfanyl)prop-1-ene. researchgate.net

The nature of the chalcogen atom (sulfur vs. selenium) and the substituents on the benzyl (B1604629) group influence the course of the domino reaction. researchgate.net The stabilization of carbanion intermediates, a key factor in the reaction pathway, follows the order: PhS > PhSe > BnS > BnSe > PrS. researchgate.net This indicates that phenylthio (PhS) groups are more effective at stabilizing the carbanion than phenylseleno (PhSe) groups, which are in turn more effective than their benzyl counterparts (BnS and BnSe). researchgate.net

Under specific conditions (60°C), the reactivity of phenylsulfide (PhS⁻) and phenylselenide (PhSe⁻) anions is nearly identical. researchgate.net However, the difference in the chalcogen atom can be exploited to synthesize compounds containing two different chalcogen atoms. researchgate.net

Table 1: Products from the Reaction of this compound with Diphenyl Disulfide

| Reaction Temperature | Products |

|---|---|

| 30-35°C | 2-chloro-3-phenylsulfanylprop-1-ene |

| 30-35°C | 1-phenylsulfanylpropadiene |

| 30-35°C | 1-phenylsulfanylprop-1-yne |

When this compound reacts with alkane dithiolates in a superbasic medium of hydrazine hydrate (B1144303) and potassium hydroxide (KOH), a variety of sulfur-containing heterocyclic and acyclic compounds are formed. tandfonline.comresearchgate.net The specific products obtained depend on the reaction conditions and the structure of the alkane dithiolate used. tandfonline.comresearchgate.net

The reaction can yield derivatives of dithiin and dithiepin, which are six- and seven-membered heterocyclic rings containing two sulfur atoms, respectively. tandfonline.comtandfonline.com Additionally, acyclic products such as chloropropenyl sulfides and allenyl sulfides can be formed. tandfonline.com This synthetic method is noted for its simplicity and ability to produce good yields of these valuable sulfur-containing compounds. tandfonline.com

The formation of these heterocyclic products is the result of a domino reaction sequence. tandfonline.comresearchgate.net The process begins with the substitution of the allylic chlorine atom in this compound by the dithiolate. tandfonline.comresearchgate.net This is followed by dehydrochlorination, removing the remaining chlorine atom. tandfonline.comresearchgate.net The final step is an intramolecular heterocyclization, where the newly formed thiol group attacks the double bond within the same molecule to form the cyclic dithiin or dithiepin structure. tandfonline.comresearchgate.net This sequence provides an efficient pathway to a range of unsaturated cyclic and non-cyclic sulfide (B99878) derivatives. tandfonline.com

Table 2: Compound Classes from the Reaction of this compound with Alkane Dithiolates

| Product Class | Structural Features |

|---|---|

| Dithiin Derivatives | Six-membered heterocyclic rings with two sulfur atoms. |

| Dithiepin Derivatives | Seven-membered heterocyclic rings with two sulfur atoms. |

| Chloropropenyl Sulfides | Acyclic sulfides containing a chloropropenyl group. |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dibenzyl disulfide |

| Dibenzyl diselenide |

| Diphenyl disulfide |

| 2-chloro-3-phenylsulfanylprop-1-ene |

| 1-phenylsulfanylpropadiene |

| 1-phenylsulfanylprop-1-yne |

| (Z)-1,2-bis(phenylsulfanyl)prop-1-ene |

| Dithiin |

| Dithiepin |

| Chloropropenyl sulfides |

| Allenyl sulfides |

| Hydrazine hydrate |

Formation of dithiin, dithiepin, chloropropenyl, and allenyl sulfides

Reaction with selenium in hydrazine hydrate – KOH system

Reactions involving thiocyanates

The reaction of this compound with thiocyanate (B1210189) salts is a key method for the synthesis of important industrial intermediates, namely 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate. researchgate.netresearchgate.net This reaction is typically a nucleophilic substitution where the thiocyanate anion displaces the allylic chlorine atom.

When this compound is reacted with a thiocyanate salt, such as sodium thiocyanate, a mixture of 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate is generally obtained. researchgate.net The initial product of the nucleophilic substitution is 2-chloroallyl thiocyanate. However, this compound is known to undergo rearrangement at temperatures above room temperature to yield the thermodynamically more stable isomer, 2-chloroallyl isothiocyanate. researchgate.net

Industrial processes often exploit this rearrangement. The reaction is typically conducted at elevated temperatures (e.g., 80°C), and the resulting mixture can be entirely converted to 2-chloroallyl isothiocyanate by further heating, often during the distillative work-up. researchgate.net In one documented example, reacting technical-grade this compound with sodium thiocyanate at 80°C for two hours resulted in an organic phase containing 28.3% unreacted this compound, 27.05% 2-chloroallyl thiocyanate, and 37.1% 2-chloroallyl isothiocyanate, achieving a 99% yield based on the sodium thiocyanate used. researchgate.net

Phase-transfer catalysts (PTCs) play a crucial role in facilitating the reaction between this compound (the organic phase) and the inorganic thiocyanate salt (the solid or aqueous phase). researchgate.netresearchgate.net The use of PTCs enhances the reaction rate and allows the process to be carried out efficiently, often without the need for a diluent, which improves the space-time yield. researchgate.net

The amount of the phase-transfer catalyst can be varied, but typically ranges from 0.1 to 10 percent by weight, based on the amount of this compound. researchgate.net A wide variety of onium salts are effective as PTCs.

Table 2: Examples of Phase Transfer Catalysts for the Synthesis of 2-Chloroallyl Thiocyanate/Isothiocyanate researchgate.net

| Catalyst Type | Examples |

| Quaternary Ammonium (B1175870) Salts | Tetrabutylammonium fluoride, Tetrabutylammonium chloride, Tetrabutylammonium bromide, Tetrabutylammonium iodide, Tetraethylammonium bromide, Methyltributylammonium chloride, Benzyltriethylammonium chloride, Methyltrioctylammonium chloride |

The process is typically carried out at temperatures between 30°C and 150°C, with a preferred range of 50°C to 100°C. researchgate.net In some industrial scenarios, if the this compound used is a result of a production process that already involves a phase-transfer catalyst (e.g., synthesis from 1,2,3-trichloropropane), the addition of a separate PTC may not be necessary. researchgate.net

Production of 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate

Cycloaddition reactions

This compound can participate in cycloaddition reactions, where its double bond reacts with a 1,3-dipole to form a five-membered heterocyclic ring. A notable example is the [3+2] cycloaddition reaction with nitrile oxides. researchgate.netresearchgate.net

This reaction leads to the formation of 5-(chloromethyl)isoxazoles. researchgate.netresearchgate.net The regioselectivity of the cycloaddition, meaning the orientation of the dipole relative to the alkene, is influenced by steric factors at the terminal carbon atom of the double bond in the dichloropropene. researchgate.net A one-pot synthesis method has been developed where this compound serves as both a reagent and the solvent for the reaction with various aldoximes, which are precursors to the in-situ generated nitrile oxides. researchgate.netosi.lv This approach is effective for producing 3-substituted 5-chloromethylisoxazoles from both aromatic and aliphatic aldehydes, with any excess this compound being recovered after the reaction is complete. researchgate.netosi.lv

Reaction with nitrile oxides to form 5-(chloromethyl)isoxazoles

The reaction of this compound with nitrile oxides represents a significant synthetic route for the formation of 5-(chloromethyl)isoxazoles. osi.lvresearchgate.netresearchgate.net This process is a type of 1,3-dipolar cycloaddition, a powerful tool in organic chemistry for constructing five-membered heterocyclic rings. cdnsciencepub.comwikipedia.org In this reaction, the nitrile oxide acts as a 1,3-dipole, and the double bond of this compound serves as the dipolarophile. wikipedia.org

A particularly efficient method for this synthesis is a one-pot procedure where nitrile oxides are generated in situ from aldoximes. osi.lvresearchgate.netmathnet.ru This approach utilizes an excess of this compound, which functions as both a reactant and the solvent. osi.lvresearchgate.netmathnet.ru This technique is advantageous as it minimizes the undesirable dimerization of nitrile oxides into furazans, thereby increasing the yield of the target 5-(chloromethyl)isoxazole (B1588054) products, especially when dealing with unstable aliphatic nitrile oxides. mathnet.ru The excess this compound can be recovered after the reaction, adding to the method's efficiency. osi.lvresearchgate.net This synthetic strategy has been successfully applied to oximes derived from both aromatic and aliphatic aldehydes. osi.lvresearchgate.net

The regioselectivity of the cycloaddition is a critical aspect of this reaction. The reaction between nitrile oxides and this compound leads specifically to the formation of 5-(chloromethyl)isoxazoles. researchgate.netresearchgate.netresearchgate.net The direction of this cycloaddition is primarily influenced by steric hindrance at the terminal carbon atom of the alkene's double bond. researchgate.netresearchgate.netresearchgate.net Quantum chemical calculations have corroborated the experimental findings regarding the regioselectivity of this cycloaddition. researchgate.net

The resulting 3-substituted 5-(chloromethyl)isoxazoles are valuable intermediates for further chemical synthesis. researchgate.net For instance, they have been used to create a variety of water-soluble conjugates with compounds like thiourea, amino acids, and various amines. researchgate.net

Table 1: Synthesis of 3-Substituted 5-(Chloromethyl)isoxazoles

| Aldoxime Reactant | Product | Yield (%) |

| Benzaldehyde oxime | 3-Phenyl-5-(chloromethyl)isoxazole | 85 |

| 4-Chlorobenzaldehyde oxime | 3-(4-Chlorophenyl)-5-(chloromethyl)isoxazole | 90 |

| 4-Methoxybenzaldehyde oxime | 3-(4-Methoxyphenyl)-5-(chloromethyl)isoxazole | 88 |

| 2-Nitrobenzaldehyde oxime | 3-(2-Nitrophenyl)-5-(chloromethyl)isoxazole | 75 |

| Furan-2-carbaldehyde oxime | 3-(Furan-2-yl)-5-(chloromethyl)isoxazole | 82 |

| Cyclohexanecarboxaldehyde oxime | 3-Cyclohexyl-5-(chloromethyl)isoxazole | 78 |

This table presents a selection of results from the one-pot synthesis of 5-(chloromethyl)isoxazoles using various aldoximes and this compound. The yields demonstrate the general effectiveness of this synthetic method.

Reactivity with radicals

The reactivity of this compound with various radicals is a key aspect of its chemical behavior, particularly in the context of polymerization and copolymerization reactions. The presence of the double bond and the chlorine atoms influences its interaction with radical species.

Styrene radicals

Research has indicated that this compound is most reactive in its interaction with styrene radicals. researchgate.net This high reactivity suggests that this compound can readily participate in copolymerization with styrene. The resulting copolymers would possess chlorine atoms that can be subsequently replaced by functional groups, allowing for further modification of the polymer's properties. researchgate.net

Methyl methacrylate radicals

When reacting with methyl methacrylate radicals, the reactivity of this compound is observed to decrease. researchgate.net Specifically, its reactivity is reduced by a factor of 0.88 compared to its reaction with styrene radicals. researchgate.net This suggests a slightly lower propensity for copolymerization with methyl methacrylate compared to styrene.

Vinyl chloride radicals

The lowest reactivity for this compound is observed in its reaction with vinyl chloride radicals. researchgate.net This indicates that the incorporation of this compound into a growing polymer chain initiated by a vinyl chloride radical is less favorable compared to reactions involving styrene or methyl methacrylate radicals.

Table 2: Relative Reactivity of this compound with Different Radicals

| Radical Species | Relative Reactivity |

| Styrene radical | 1.00 |

| Methyl methacrylate radical | 0.88 |

| Vinyl chloride radical | Lowest |

This table summarizes the comparative reactivity of this compound with different radical species, highlighting the decreasing trend in reactivity from styrene to vinyl chloride radicals.

Hydrolysis reactions

Under certain conditions, this compound can undergo hydrolysis, a reaction where water molecules lead to the cleavage of chemical bonds.

Formation of 2-chloro-3-hydroxy-1-propene

The hydrolysis of this compound can lead to the formation of 2-chloro-3-hydroxy-1-propene. This reaction involves the substitution of one of the chlorine atoms with a hydroxyl group from water.

Reactions with Specific Chemical Agents (e.g., aluminum, amines, ammonia)

The chemical behavior of this compound is characterized by the distinct reactivity of its two chlorine atoms: one is an allylic chloride attached to a saturated carbon (C-3), and the other is a vinylic chloride attached to an sp²-hybridized carbon (C-2). This structural arrangement dictates its reaction pathways with various chemical agents, including metals like aluminum, and nitrogen-based nucleophiles like amines and ammonia (B1221849). researchgate.netnih.govnj.gov

Reaction with Aluminum

This compound is known to be reactive with certain metals, including aluminum. nih.govnj.gov While detailed mechanistic studies specifically for this reaction are not extensively documented in readily available literature, the reaction is generally expected to proceed via pathways common for reactive organohalides and active metals. The high reactivity of the allylic chloride at the C-3 position is the primary site for interaction.

The reaction can potentially lead to dehalogenation or the formation of organoaluminum compounds. Processes like Friedel-Crafts alkylations, which use alkyl halides and a Lewis acid catalyst like aluminum chloride (AlCl₃), illustrate the interaction between aluminum-containing species and C-Cl bonds to generate reactive intermediates. chemcess.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.org In the case of metallic aluminum, the reaction could involve oxidative insertion of the metal into the carbon-chlorine bond, particularly the weaker, more reactive allylic C-Cl bond. This could lead to coupling products or reductive dehalogenation. The incompatibility is significant enough to be noted in safety and hazardous substance documentation. nj.gov

Reaction with Amines

The reaction of this compound with amines is a classic example of nucleophilic substitution, primarily following an Sₙ2 mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to a halogen. chemguide.co.ukchemistrystudent.com In this compound, the allylic chloride at C-3 is significantly more susceptible to this type of attack than the vinylic chloride at C-2 due to the greater stability of the allylic transition state. researchgate.net

The reaction proceeds in a stepwise manner, and the product distribution depends on the stoichiometry of the reactants.

Mechanism with Primary and Secondary Amines:

Initial Substitution: A primary or secondary amine attacks the C-3 carbon, displacing the allylic chloride ion. This forms a substituted ammonium salt intermediate. chemguide.co.uk

Deprotonation: A second molecule of the amine (or another base present in the mixture) abstracts a proton from the nitrogen, yielding a free secondary or tertiary amine, respectively, and an ammonium salt byproduct. chemguide.co.ukchemistrystudent.com

Further Substitution: The newly formed amine is also a nucleophile and can react with another molecule of this compound. chemguide.co.ukphysicsandmathstutor.com This can lead to polyalkylation, resulting in a complex mixture of products. The vinylic chloride remains largely unreacted under typical nucleophilic substitution conditions.

Using an excess of the amine can help to favor the formation of the initial substitution product over polyalkylated products. chemistrystudent.com

Table 1: Reaction of this compound with Amines

| Reactant | General Product(s) | Reaction Type | Key Mechanistic Feature |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-(2-chloroallyl)-substituted secondary amine; Polyalkylated products | Nucleophilic Substitution (Sₙ2) | Amine attacks the allylic carbon (C-3), displacing the chloride. chemguide.co.uk |

| Secondary Amine (R₂-NH) | N-(2-chloroallyl)-substituted tertiary amine; Polyalkylated products | Nucleophilic Substitution (Sₙ2) | Amine attacks the allylic carbon (C-3), displacing the chloride. chemguide.co.uk |

Reaction with Ammonia

Similar to amines, ammonia (NH₃) reacts with this compound via nucleophilic substitution to form amines. nj.govaskfilo.comphysicsandmathstutor.com The lone pair on the ammonia molecule initiates the attack on the electron-deficient allylic carbon.

Mechanism with Ammonia:

Formation of Primary Amine: An ammonia molecule acts as a nucleophile, attacking the C-3 carbon and displacing the chloride to form an ammonium salt. A second ammonia molecule then acts as a base, deprotonating the ammonium ion to yield the primary amine, 2-chloro-2-propen-1-amine, and ammonium chloride. chemguide.co.ukphysicsandmathstutor.com

Sequential Reactions: The resulting primary amine (2-chloro-2-propen-1-amine) is a stronger nucleophile than ammonia itself. chemguide.co.uk It can subsequently react with another molecule of this compound to form a secondary amine. This process can continue, potentially leading to the formation of tertiary amines and even a quaternary ammonium salt, resulting in a mixture of products. chemistrystudent.comphysicsandmathstutor.com To selectively synthesize the primary amine, a large excess of ammonia is typically used. chemistrystudent.com

Under strongly basic conditions, such as with sodium amide in liquid ammonia, elimination reactions (dehydrohalogenation) can compete with or dominate substitution, potentially leading to the formation of alkynes or allenes. unacademy.com

Table 2: Reaction of this compound with Ammonia

| Reactant | Initial Product | Subsequent Products | Reaction Type | Key Mechanistic Feature |

|---|---|---|---|---|

| Ammonia (NH₃) | 2-chloro-2-propen-1-amine | Secondary/tertiary amines, Quaternary ammonium salt | Nucleophilic Substitution (Sₙ2) / Dehydrohalogenation (with strong base) | Ammonia attacks the allylic carbon (C-3). Excess ammonia favors the primary amine product. chemistrystudent.comaskfilo.com |

Environmental Fate and Transport of 2,3 Dichloro 1 Propene

Environmental Release and Sources

2,3-Dichloro-1-propene enters the environment through various channels, primarily linked to industrial and agricultural activities. nih.govcdc.gov Its release can occur from manufacturing facilities, during its use in chemical synthesis, and as a component of commercial products. cdc.govnih.gov

Discharges from industrial facilities represent a significant source of this compound in the environment. nih.gov The compound is a known byproduct in the synthesis of other chemicals, such as allyl chloride and epichlorohydrin (B41342). cdc.govresearchgate.net Consequently, it may be present in the wastewater and waste streams generated by these manufacturing processes. cdc.gov In 2005, an estimated 60 pounds of this compound were released to soils from five domestic manufacturing and processing facilities in the United States. cdc.gov The compound has also been identified in groundwater at hazardous waste sites, such as the Ville Mercier site in Quebec, Canada. cdc.gov

While the primary agricultural release is associated with its presence as an impurity in fumigants, dichloropropenes, in general, can enter aquatic systems through runoff from treated agricultural lands. nih.gov The application of pesticides containing this compound can lead to its introduction into the soil, from where it may be transported to nearby water bodies.

A major pathway for the environmental release of this compound is its presence as an impurity in certain pesticide and soil fumigant formulations. nih.govnih.gov It is specifically known to be a component in products like Telone®, a soil fumigant used to control nematodes in agriculture. nih.govjcpa.or.jphmdb.ca The application of these fumigants results in the direct release of this compound into the soil and atmosphere. nih.govcdc.gov

Exposure to this compound can occur in occupational settings where the chemical is produced or used. cdc.govnj.gov The National Occupational Exposure Survey (NOES) conducted between 1981 and 1983 estimated that several hundred employees in the United States were potentially exposed. chemsrc.com Accidental spills during transport, storage, or handling also contribute to its environmental release. cdc.gov The U.S. Environmental Protection Agency (EPA) has assigned this compound a reportable quantity (RQ) of 100 pounds, meaning releases of this amount or more must be reported to the appropriate authorities. cdc.gov

Impurity in pesticides/fumigants (e.g., Telone®)

Abiotic Degradation Pathways

Once released into the environment, this compound is subject to various non-biological degradation processes that determine its persistence.

Due to its high vapor pressure (61.2 mm Hg at 25 °C), this compound is expected to exist almost entirely as a vapor in the atmosphere. nih.gov In this phase, its primary degradation pathway is through reaction with photochemically-produced hydroxyl (OH) radicals. nih.govnih.gov This reaction leads to the breakdown of the compound. The estimated atmospheric half-life for this reaction is approximately 2 days. nih.gov Reaction with ozone is a much slower degradation pathway. nih.gov

Table 1: Atmospheric Degradation Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Vapor Pressure | 61.2 mm Hg at 25 °C | nih.gov |

| Atmospheric State | Exists solely as a vapor | nih.gov |

| Primary Degradation Pathway | Reaction with hydroxyl (OH) radicals | nih.gov |

| OH Radical Reaction Rate Constant | 8.6 x 10⁻¹² cm³/molecule-sec at 25 °C | nih.gov |

| Estimated Half-Life (vs. OH radicals) | 2 days | nih.gov |

| Ozone Reaction Rate Constant | 2.2 x 10⁻¹⁵ cm³/molecule-sec at 25 °C | nih.gov |

Atmospheric Degradation

Reaction with ozone

In the atmosphere, this compound can be degraded through reactions with ozone. The estimated rate constant for the vapor-phase reaction of this compound with ozone is 2.2 x 10⁻¹⁵ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 51 days, assuming an average atmospheric ozone concentration of 7 x 10¹¹ molecules/cm³. nih.gov While this process contributes to the breakdown of the compound in the atmosphere, it is considered a slower degradation pathway compared to reaction with hydroxyl radicals.

Photolysis (direct and indirect)

Direct photolysis, the breakdown of a chemical by direct absorption of light, is not expected to be a significant environmental fate process for this compound. nih.gov This is because it does not absorb light in the environmental UV spectrum (wavelengths greater than 290 nm). nih.gov

However, indirect photolysis, involving reactions with photochemically-produced hydroxyl radicals, is a major degradation pathway in the atmosphere. The estimated rate constant for the vapor-phase reaction of this compound with hydroxyl radicals is 8.6 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This reaction leads to an estimated atmospheric half-life of about 2 days. nih.gov Research has also shown that when this compound adsorbed on silica (B1680970) gel is exposed to radiation from a high-pressure mercury lamp (with a Pyrex filter to block radiation below 290 nm) in the presence of pure oxygen, it undergoes mineralization. nih.gov Over a six-day irradiation period, 50-90% of the compound was converted to carbon dioxide (CO₂) and hydrochloric acid/chlorine (HCl/Cl₂). nih.gov

Hydrolysis in aquatic environments

In aquatic systems, this compound undergoes hydrolysis, a chemical reaction with water that results in its breakdown. The rate of hydrolysis is influenced by temperature. Studies have reported a hydrolysis half-life of approximately 27 days at 29°C and 22 days at 25°C. nih.gov The primary hydrolysis product of this compound is 2-chloro-3-hydroxy-1-propene. nih.gov

| Temperature (°C) | Hydrolysis Half-life (days) |

| 29 | ~27 |

| 25 | ~22 |

Table 1: Effect of Temperature on the Hydrolysis Half-life of this compound

Degradation in soil

The persistence and movement of this compound in soil are influenced by several factors, including its potential for volatilization and biodegradation. With a Henry's Law constant of 2.82 x 10⁻³ atm-m³/mole, volatilization from moist soil surfaces is expected to be a significant fate process. nih.gov It may also volatilize from dry soil surfaces due to its vapor pressure of 61.2 mm Hg at 25°C. nih.gov

Based on an estimated Koc value of 67, this compound is expected to have high mobility in soil. nih.gov However, biodegradation in soil is generally considered a slow process. nih.gov

Biotic Degradation Pathways

Biotransformation mechanisms in biological systems

In biological systems, this compound can undergo biotransformation, a process by which living organisms modify chemical compounds.

Conjugation with glutathione (B108866) (GSH) to form S-(2-chloro-2-propenyl)mercapturic acid

One of the key biotransformation pathways for this compound is conjugation with glutathione (GSH), a tripeptide found in most living cells. This reaction is an important detoxification mechanism. The conjugation of this compound with GSH leads to the formation of S-(2-chloro-2-propenyl)glutathione. This conjugate can then be further metabolized in the body, ultimately being excreted in the urine as S-(2-chloro-2-propenyl)mercapturic acid. The mutagenicity of this compound is enhanced in the presence of a rat-liver homogenate fraction (S9) in the metabolizing system, indicating metabolic activation. nih.gov

P450-induced epoxidation and rearrangement to 1,3-dichloroacetone (B141476)

One of the significant metabolic pathways for this compound involves oxidation by the cytochrome P450 enzyme system. nih.gov This enzymatic reaction leads to the formation of an unstable epoxide intermediate. This epoxide then undergoes a spontaneous rearrangement to form 1,3-dichloroacetone, a known mutagenic compound. nih.govnih.gov The formation of this reactive ketone is considered a bioactivation step, as 1,3-dichloroacetone can covalently bind to cellular macromolecules. nih.gov Studies using rat and human hepatic microsomes have confirmed the NADPH-dependent formation of 1,3-dichloroacetone from the parent compound. nih.gov

The highly reactive 1,3-dichloroacetone can be further metabolized through conjugation with glutathione (GSH). This process leads to the formation of a dimercapturic acid derivative, specifically 1,3-(2-propanone)-bis-S-(N-acetylcysteine). nih.gov This conjugation is a detoxification pathway, facilitating the excretion of the metabolite from the body. The formation of this dimercapturic acid conjugate confirms that 1,3-dichloroacetone is a major intermediate in the microsomal metabolism of this compound. nih.govnih.gov

Hydrolysis to 2-chloroallyl alcohol

Another important metabolic route for this compound is hydrolysis, which involves the dechlorination of the parent compound to form 2-chloroallyl alcohol. nih.govnih.gov This reaction can occur abiotically as well as be facilitated by enzymes. nih.govnih.gov The resulting 2-chloroallyl alcohol is a key intermediate that can undergo further metabolic transformations. nih.gov It can also be directly excreted in the urine or as a glucuronide conjugate. nih.gov

The 2-chloroallyl alcohol formed from the hydrolysis of this compound can be bioactivated by the enzyme alcohol dehydrogenase. nih.govcdc.gov This enzymatic oxidation converts 2-chloroallyl alcohol into the highly reactive and mutagenic compound, 2-chloroacrolein (B1216256). nih.govasm.org This metabolic step represents another bioactivation pathway for this compound. nih.gov

Following its formation, 2-chloroacrolein can be further oxidized to 2-chloroacrylic acid. nih.govasm.org This conversion can be catalyzed by enzymes or occur abiotically. asm.org 2-chloroacrylic acid is then excreted in the urine. nih.gov Studies have shown that the oxidation of 2-chloroallyl alcohol can yield 2-chloroacrylic acid, indicating this is a subsequent step in this metabolic pathway. asm.org

Alcohol dehydrogenase catalyzed formation of 2-chloroacrolein

Monooxygenation with allylic rearrangement to 2,3-dichloro-2-propene-1-ol

In addition to epoxidation and hydrolysis, this compound can undergo monooxygenation with an accompanying allylic rearrangement. asm.orgnih.gov This reaction, catalyzed by enzymes such as toluene (B28343) dioxygenase, results in the formation of an isomeric mixture of cis- and trans-2,3-dichloro-2-propene-1-ol. asm.orgnih.govscite.ai This pathway is distinct from the others as it involves both the addition of an oxygen atom and a shift of the double bond within the molecule. asm.orgnih.gov

Bioconcentration potential in aquatic organisms

The potential for this compound to accumulate in aquatic organisms is considered to be low. nih.govcdc.gov This assessment is based on its estimated Bioconcentration Factor (BCF) of 8. nih.gov A low BCF value suggests that the compound is not likely to be stored in the fatty tissues of fish and other aquatic life to a significant extent. nih.govcdc.gov The relatively high water solubility and volatility of this compound also contribute to its low bioconcentration potential. nih.gov

Interactive Data Table: Metabolic Pathways of this compound

| Pathway | Initial Reactant | Key Enzyme(s) | Intermediate(s) | Final Product(s) |

| P450-induced epoxidation | This compound | Cytochrome P450 | Epoxide | 1,3-Dichloroacetone |

| Further conversion | 1,3-Dichloroacetone | Glutathione S-transferase | - | 1,3-(2-propanone)-bis-S-(N-acetylcysteine) (dimercapturic acid) |

| Hydrolysis | This compound | - | - | 2-Chloroallyl alcohol |

| Alcohol dehydrogenase catalysis | 2-Chloroallyl alcohol | Alcohol dehydrogenase | - | 2-Chloroacrolein |

| Oxidation | 2-Chloroacrolein | Aldehyde dehydrogenase (presumed) | - | 2-Chloroacrylic acid |

| Monooxygenation with allylic rearrangement | This compound | Toluene dioxygenase | - | cis- and trans-2,3-dichloro-2-propene-1-ol |

Environmental Distribution and Partitioning of this compound

The environmental distribution of this compound is governed by its distinct physical and chemical properties. As an impurity in some pesticides and a chemical intermediate, its release into the environment can occur through various channels, including industrial manufacturing and use. nih.govcdc.gov Once released, its partitioning between air, water, and soil dictates its subsequent fate and transport.

Key physical and chemical properties influencing the environmental partitioning of this compound are summarized in the table below.

| Property | Value | Implication for Environmental Distribution |

| Vapor Pressure | 61.2 mm Hg at 25 °C nih.gov | Indicates a high tendency to volatilize and exist as a vapor in the atmosphere. nih.gov |

| Henry's Law Constant | 2.82 x 10⁻³ atm-m³/mole nih.gov | Suggests that volatilization from moist soil and water surfaces is an important fate process. nih.gov |

| Water Solubility | Insoluble nih.gov | Limits its concentration in the aqueous phase and favors partitioning to air or soil organic matter. |

| Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | Estimated at 67 nih.gov | Suggests high mobility in soil and a low tendency for adsorption to soil and sediment. nih.gov |

Presence in ambient air and water

Monitoring data indicates that this compound is not commonly found at measurable concentrations in ambient air, surface water, or drinking water. nih.gov Its presence is generally limited to specific industrial contexts. cdc.govnih.gov

Releases may occur from facilities where this compound is produced or utilized as a chemical intermediate. cdc.gov Due to its high vapor pressure, if released to the atmosphere, it is expected to exist solely in the vapor phase. nih.gov The potential for human exposure is considered low for the general population, but may be higher for individuals working or living near facilities where it is manufactured or used. nih.gov

In the aquatic environment, this compound can be introduced through industrial effluents. nih.gov While widespread contamination is not reported, the compound has been identified at a small number of hazardous waste sites. cdc.gov For instance, this compound has been detected at 3 of the 1,699 hazardous waste sites on the U.S. Environmental Protection Agency's (EPA) National Priorities List (NPL). The compound is considered harmful to aquatic life. fishersci.comnoaa.gov

| Medium | Detection Summary | Source of Release |

| Ambient Air | Not commonly detected in measurable concentrations. nih.gov Expected to exist as a vapor if released. nih.gov | Fugitive emissions from industrial production or use facilities. cdc.gov |

| Water | Not widely detected in surface or drinking water. cdc.gov Can enter aquatic systems via industrial discharge. nih.gov | Industrial effluents, hazardous waste sites. nih.govcdc.gov |

Movement in soil (vapor phase diffusion)

The primary mechanism for the movement of this compound in the non-aquatic environment is diffusion through the vapor phase. epa.gov This is a direct consequence of its high volatility. nih.gov When applied to or released into soil, the compound tends to establish an equilibrium between its concentration in the vapor, water, and absorbing (soil particle) phases. epa.gov

Volatilization from both moist and dry soil surfaces is expected to be a significant environmental fate process, driven by its Henry's Law constant and high vapor pressure, respectively. nih.gov Based on an estimated organic carbon-water partition coefficient (Koc) of 67, this compound is expected to have high mobility in soil, meaning it does not bind strongly to soil particles and can move readily. nih.gov

The movement of dichloropropenes in soil is influenced by factors such as soil type, moisture content, and temperature. iarc.fr The process of vapor phase diffusion allows the compound to be distributed through the soil profile, which is a key characteristic for soil fumigants.

Toxicology and Bioactivation Mechanisms of 2,3 Dichloro 1 Propene

Metabolic Pathways and Metabolite Identification

The metabolism of 2,3-DCP proceeds through three main pathways: conjugation with glutathione (B108866), epoxidation by cytochrome P450, and hydrolysis. nih.govnih.gov A major route is a detoxification pathway involving glutathione, while two secondary pathways result in the creation of mutagenic metabolites. nih.gov

A primary detoxification pathway for 2,3-dichloro-1-propene involves conjugation with glutathione (GSH). nih.govnih.gov This reaction leads to the formation of S-(2-chloro-2-propenyl)mercapturic acid, which is subsequently eliminated in the urine. nih.gov This pathway represents a significant route for the detoxification and excretion of the compound. Depletion of glutathione stores could potentially block this major detoxification route, leading to an increase in the formation of toxic metabolites. nih.gov

A second metabolic pathway involves the action of cytochrome P450 enzymes, which induce epoxidation of the 2,3-DCP molecule. nih.govnih.gov The resulting epoxide is highly unstable and undergoes spontaneous rearrangement to form 1,3-dichloroacetone (B141476). nih.govnih.gov This metabolite is known to be a potent mutagen. nih.govnih.gov The 1,3-dichloroacetone can be further metabolized and converted into a dimercapturic acid, identified as 1,3-(2-propanone)-bis-S-(N-acetylcysteine). nih.gov

The third identified metabolic pathway is the hydrolysis of 2,3-DCP, which forms 2-chloroallyl alcohol. nih.govnih.gov This intermediate can follow two different fates. It can be detoxified through conjugation with glucuronic acid and excreted in the urine. nih.govnih.gov Alternatively, it can be bioactivated by alcohol dehydrogenase, which catalyzes its oxidation to form the highly mutagenic α,β-unsaturated carbonyl compound, 2-chloroacrolein (B1216256). nih.govnih.gov The 2-chloroacrolein can be further oxidized to 2-chloroacrylic acid, another metabolite excreted in the urine. nih.gov

Metabolic Pathways of this compound

| Pathway | Initial Step | Key Enzymes/Process | Resulting Metabolites |

| Mercapturic Acid Pathway | Conjugation with Glutathione (GSH) | Glutathione S-transferase | S-(2-chloro-2-propenyl)mercapturic acid |

| Epoxidation Pathway | Epoxidation | Cytochrome P450 | Unstable epoxide, 1,3-dichloroacetone |

| Hydrolysis Pathway | Hydrolysis | Spontaneous/Enzymatic | 2-chloroallyl alcohol |

| Oxidation of 2-chloroallyl alcohol | Alcohol dehydrogenase | 2-chloroacrolein |

Formation of 1,3-dichloroacetone

Bioactivation and Genotoxicity

The genotoxicity of 2,3-DCP is not solely due to the parent compound but is significantly influenced by its metabolic activation into reactive intermediates. nih.govnih.gov

Two of the metabolic pathways for 2,3-DCP lead directly to the formation of highly mutagenic compounds. nih.gov The first is the P450-mediated epoxidation pathway, which generates an extremely unstable epoxide that immediately rearranges to form 1,3-dichloroacetone, a strong mutagen. nih.gov The second bioactivation route involves the hydrolysis of 2,3-DCP to 2-chloroallyl alcohol, which is then oxidized by alcohol dehydrogenase to another potent mutagen, 2-chloroacrolein. nih.gov These reactive carbonyl compounds are considered key mediators of the genotoxic effects observed with 2,3-DCP.

Mutagenic Metabolites of this compound

| Mutagenic Intermediate | Precursor Pathway | Activating Enzyme |

| 1,3-Dichloroacetone | Epoxidation | Cytochrome P450 |

| 2-Chloroacrolein | Hydrolysis | Alcohol dehydrogenase |

For allylic compounds in general, metabolic activation mechanisms are critically important for their genotoxicity, often more so than any direct activity of the parent compound. nih.gov While epoxidation can play a role, as seen with 2,3-DCP, the metabolic formation of highly mutagenic α,β-unsaturated carbonyl compounds (acroleins) is a pathway of great significance for the indirect genotoxicity of many allylic compounds. nih.govnih.gov The chemical nature of substituents on the allyl structure influences which metabolic pathway predominates and the degree of genotoxicity. nih.govnih.gov In the specific case of 2,3-DCP, both the formation of the unstable epoxide that rearranges to 1,3-dichloroacetone and the oxidation of the hydrolysis product to 2-chloroacrolein are clear examples of how biotransformation leads to the generation of potent genotoxic agents. nih.govnih.gov

Mutagenic properties in microbial assays (e.g., Salmonella/mammalian microsome test)

This compound has demonstrated mutagenic activity in microbial assays, particularly in the Salmonella/mammalian microsome test (Ames test). nih.govchemsrc.com Studies have shown that in the presence of a metabolic activation system (S9 mix), this compound induces mutations in various Salmonella typhimurium strains. nih.govnih.gov

The compound is reported to be a potent mutagen in strains TA100 and TA1535, and to a lesser extent in strain TA98, but this activity is dependent on metabolic activation. nih.gov The metabolic activation process is crucial for its mutagenicity. Research indicates that the mutagenic potential of this compound is enhanced by an increase in the concentration of the rat-liver homogenate fraction (S9) in the metabolizing system. nih.govnih.gov

The mechanism of metabolic activation for this compound is believed to occur via an epoxidative pathway. nih.gov This involves the formation of a reactive epoxide intermediate at the C=C double bond. nih.gov This epoxide is extremely unstable and is thought to rapidly rearrange to form 1,3-dichloroacetone, a strong mutagen. nih.gov

One study compared the mutagenic activity of several allylic chloropropenes and found that this compound exerted considerable indirect mutagenic activity in the presence of S9 mix. nih.gov Longer incubation times (120 minutes versus 20 minutes) were also found to increase its mutagenic activity. nih.gov

**Table 1: Mutagenicity of this compound in *Salmonella typhimurium***

| Strain | Metabolic Activation (S9) | Result | Reference |

|---|---|---|---|